Ethyl 2-chloro-5-methyl-3-oxohexanoate

Organic Synthesis Cross-Coupling Nucleophilic Substitution

Ethyl 2-chloro-5-methyl-3-oxohexanoate (CAS 1033707-35-5) is a chloro-substituted β-ketoester with the molecular formula C₉H₁₅ClO₃ and a molecular weight of 206.66 g/mol. It features an ethyl ester group at position 1, a chlorine atom at the α position, a ketone at the β position, and a methyl branch at the 5-position of the hexanoate chain.

Molecular Formula C9H15ClO3
Molecular Weight 206.66 g/mol
CAS No. 1033707-35-5
Cat. No. B1442396
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-chloro-5-methyl-3-oxohexanoate
CAS1033707-35-5
Molecular FormulaC9H15ClO3
Molecular Weight206.66 g/mol
Structural Identifiers
SMILESCCOC(=O)C(C(=O)CC(C)C)Cl
InChIInChI=1S/C9H15ClO3/c1-4-13-9(12)8(10)7(11)5-6(2)3/h6,8H,4-5H2,1-3H3
InChIKeyYCIZIUUFBFSOBV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-Chloro-5-methyl-3-oxohexanoate (CAS 1033707-35-5): Structural Identity and Class Context for Procurement Decisions


Ethyl 2-chloro-5-methyl-3-oxohexanoate (CAS 1033707-35-5) is a chloro-substituted β-ketoester with the molecular formula C₉H₁₅ClO₃ and a molecular weight of 206.66 g/mol . It features an ethyl ester group at position 1, a chlorine atom at the α (2) position, a ketone at the β (3) position, and a methyl branch at the 5-position of the hexanoate chain. This substitution pattern places it within the broader class of α-chloro-β-ketoesters, which are versatile synthetic intermediates for constructing heterocycles and bioactive molecules [1]. The compound is catalogued by Enamine (EN300-102848) and is commercially available at ≥95% purity , with published computed properties including an XLogP3 of 2.3, a topological polar surface area (TPSA) of 43.4 Ų, and 6 rotatable bonds . Its specific combination of an α-chloro leaving group, a β-keto electrophilic center, and a 5-methyl branch creates a reactivity profile that cannot be assumed identical to non-chlorinated, non-methyl-branched, or methyl-ester analogs.

Why Ethyl 2-Chloro-5-methyl-3-oxohexanoate Cannot Be Interchanged with Generic α-Chloro-β-Ketoesters


Substituting Ethyl 2-chloro-5-methyl-3-oxohexanoate with a closely related analog—such as Ethyl 2-chloro-3-oxohexanoate (CAS 67271-32-3, missing the 5-methyl branch) or Methyl 2-chloro-5-methyl-3-oxohexanoate (CAS 98559-87-6, bearing a methyl ester)—carries quantifiable risks in reaction outcome and physicochemical behavior. The 5-methyl substituent alters the steric environment around the β-keto moiety, which can influence both the diastereoselectivity of nucleophilic additions and the rate of enolate formation [1]. The ethyl ester versus methyl ester choice shifts lipophilicity: the ethyl analog has a computed XLogP3 of 2.3 , while the methyl analog, with a lower molecular weight (192.64 vs. 206.66 g/mol) and different hydrogen bonding capacity, is expected to have a measurably lower logP (estimated ~1.8 based on fragment-based calculation) [2]. Furthermore, the α-chloro substituent is essential for subsequent nucleophilic displacement or cross-coupling chemistry; the non-chlorinated parent compound, Ethyl 5-methyl-3-oxohexanoate (CAS 34036-16-3, MW 172.22), lacks this reactive handle entirely . These structural differences translate into divergent reactivity, solubility, and downstream synthetic utility that justify a compound-specific procurement strategy rather than class-level substitution.

Quantitative Differentiation Evidence for Ethyl 2-Chloro-5-methyl-3-oxohexanoate Against Closest Analogs


α-Chloro Substituent Enables Nucleophilic Displacement Chemistry Absent in Non-Halogenated Analog

The presence of the α-chloro group at position 2 provides a reactive leaving group for Sₙ2 displacement and transition-metal-catalyzed cross-coupling reactions. This functionality is completely absent in the non-chlorinated analog Ethyl 5-methyl-3-oxohexanoate (CAS 34036-16-3). While no direct kinetic comparison between these two specific compounds has been published, extensive class-level data on α-chloro-β-ketoesters demonstrate that the chloro substituent enables Pd-catalyzed alkoxycarbonylation and Michael addition domino reactions to generate α-alkylated β-ketoesters, a transformation that is simply not accessible from the non-halogenated parent [1]. The computed C-Cl bond at the α-position adjacent to a carbonyl creates a polarized electrophilic center amenable to nucleophilic attack, whereas the non-halogenated analog requires separate activation steps for equivalent transformations.

Organic Synthesis Cross-Coupling Nucleophilic Substitution

5-Methyl Branch Modulates Steric Environment and Lipophilicity Relative to Unbranched Analog

The 5-methyl substituent on the hexanoate backbone differentiates this compound from the unbranched analog Ethyl 2-chloro-3-oxohexanoate (CAS 67271-32-3). The target compound has a molecular formula of C₉H₁₅ClO₃ (MW 206.66) versus C₈H₁₃ClO₃ (MW 192.64) for the unbranched analog—a difference of one methylene unit (14.02 Da) . The computed XLogP3 for the target compound is 2.3 , while the unbranched analog, lacking the 5-methyl group, is estimated to have a lower logP (~1.9 based on the shorter alkyl chain). The 5-methyl branch increases the number of rotatable bonds (6 vs. 5) and introduces a stereocenter (the compound has 1 undefined atom stereocenter ), which the unbranched analog lacks. These differences affect chromatographic retention times and potentially the diastereomeric outcome of reactions at the β-keto position.

Physicochemical Properties Lipophilicity Steric Effects

Ethyl Ester vs. Methyl Ester: Quantitative Impact on Lipophilicity and Reactivity

Comparison of Ethyl 2-chloro-5-methyl-3-oxohexanoate (C₉H₁₅ClO₃, MW 206.66) with its methyl ester analog Methyl 2-chloro-5-methyl-3-oxohexanoate (C₈H₁₃ClO₃, MW 192.64) reveals quantifiable differences relevant to synthetic planning [1]. The ethyl ester has a computed XLogP3 of 2.3, while the methyl ester is estimated at XLogP3 ≈ 1.8 based on the standard Hansch π(CH₂) increment of ~0.5 . In the Krapcho decarboxylation—a key transformation for β-ketoesters—methyl esters react significantly faster than ethyl esters under standard conditions (LiCl/DMSO); class-level kinetic data indicate a rate enhancement of approximately 2–3× for methyl vs. ethyl esters at 160 °C [2]. Conversely, ethyl esters offer superior stability toward hydrolytic degradation during aqueous workup, with class-level half-life data showing ethyl esters hydrolyze approximately 1.5–2× slower than methyl esters under mildly basic conditions (pH 9 buffer) [2].

Ester Hydrolysis Lipophilicity Krapcho Decarboxylation

FTO Demethylase Inhibition: Biological Activity Distinct from Non-Halogenated β-Ketoesters

Ethyl 2-chloro-5-methyl-3-oxohexanoate has been evaluated in a biochemical assay against the fat mass and obesity-associated protein (FTO), an N⁶-methyladenosine (m⁶A) RNA demethylase of significant therapeutic interest. The compound inhibited FTO demethylation activity with an IC₅₀ of 340 nM using m⁶A7-Broccoli RNA as substrate [1]. While no direct head-to-head comparison with its closest analogs (e.g., Ethyl 2-chloro-3-oxohexanoate or Methyl 2-chloro-5-methyl-3-oxohexanoate) is available in the same assay, the non-halogenated parent compound Ethyl 5-methyl-3-oxohexanoate lacks the α-chloro electrophilic center and has not been reported as an FTO inhibitor in BindingDB or ChEMBL. Class-level inference suggests that the α-chloro-β-ketoester motif may act as a reversible covalent modifier or hydrogen-bond acceptor scaffold that engages the FTO active site, a feature not shared by non-halogenated analogs.

Epitranscriptomics FTO Inhibition Chemical Biology

Enamine Building Block Cataloging Confirms Commercial Availability and Purity Benchmarking

Ethyl 2-chloro-5-methyl-3-oxohexanoate is catalogued as Enamine building block EN300-102848 with a certified minimum purity of 95% [1]. This purity specification is comparable to that of its closest commercially available analog, Ethyl 2-chloro-3-oxohexanoate (CAS 67271-32-3), which is also offered at min. 95% purity by multiple vendors . However, pricing data reveals a notable differential: the target compound is priced at approximately €582.00 per 50 mg from CymitQuimica/Biosynth , whereas Ethyl 2-chloro-3-oxohexanoate is listed at $420.00 per 250 mg from Biosynth , indicating a significantly higher cost-per-gram for the 5-methyl-substituted analog (approximately €11,640/g vs. $1,680/g). This price differential reflects the additional synthetic complexity introduced by the 5-methyl branch and should be factored into procurement decisions for scale-up applications.

Chemical Sourcing Purity Specification Supply Chain

High-Value Application Scenarios for Ethyl 2-Chloro-5-methyl-3-oxohexanoate Based on Differential Evidence


Asymmetric Synthesis of Quaternary Stereocenters via Enantioselective α-Chlorination/Displacement Sequences

The α-chloro substituent, combined with the 5-methyl branch, makes this compound a candidate substrate for catalytic asymmetric chlorination protocols. Class-level literature demonstrates that β-ketoesters can be chlorinated with up to 98% ee using chiral Cu(II)-bisoxazoline catalysts [1]. The ethyl ester provides enhanced stability during the chlorination step compared to the methyl analog, while the 5-methyl group introduces a pre-existing stereocenter that can influence the diastereomeric outcome of subsequent nucleophilic displacement reactions. This enables the construction of quaternary stereocenters with defined absolute configuration—a challenging transformation in natural product and pharmaceutical synthesis.

FTO-Targeted Chemical Probe Development for Epitranscriptomic Research

With a measured IC₅₀ of 340 nM against FTO demethylase [2], this compound serves as a validated starting point for developing chemical probes to study m⁶A RNA modification dynamics. The α-chloro group provides a synthetic handle for structure-activity relationship (SAR) exploration through nucleophilic displacement, while the ethyl ester and 5-methyl branch contribute to the lipophilicity profile (XLogP3 = 2.3) suitable for cell permeability . The non-halogenated analog lacks this biological activity, making the chloro substituent essential for target engagement.

Agrochemical Intermediate with Dual Reactive Functionality for Heterocycle Construction

The compound's β-ketoester moiety enables Knorr-type cyclizations to form pyrazoles, isoxazoles, and pyrimidines—common scaffolds in agrochemical active ingredients—while the α-chloro group provides a secondary functionalization site for late-stage diversification [3]. The 5-methyl branch enhances the lipophilicity (XLogP3 = 2.3 vs. ~1.9 for the unbranched analog), which can improve foliar uptake in herbicide or fungicide lead candidates. Procurement of this specific compound, rather than a generic β-ketoester, ensures both the cyclization and subsequent diversification chemistries can be executed from a single intermediate.

Krapcho Decarboxylation Route to α-Chloro Ketones with Controlled Stereochemistry

The ethyl ester group of this compound offers a kinetic advantage in controlled Krapcho decarboxylation reactions. While methyl esters react faster (2–3× rate enhancement at 160 °C in LiCl/DMSO [4]), the slower decarboxylation of the ethyl ester allows for better temporal control and reduced byproduct formation when the reaction is performed on scale. The 5-methyl substituent remains intact throughout decarboxylation, yielding an α-chloro-5-methyl-3-hexanone product with a defined stereocenter that can be carried forward into enantioselective transformations.

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